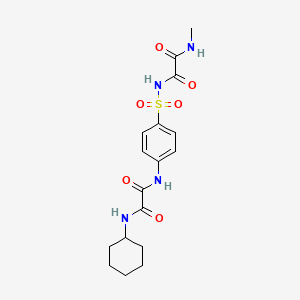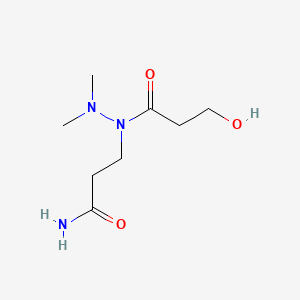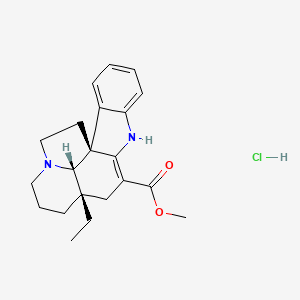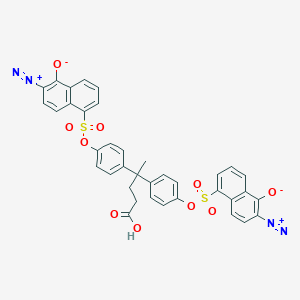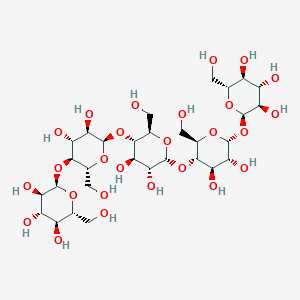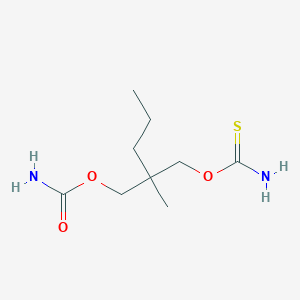
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
The synthesis of 4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride typically involves multi-step organic synthesis. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride can be compared with other indole derivatives such as:
1-Methyl-9H-pyrido(3,4-b)indole: This compound has similar structural features but differs in its methyl substitution pattern.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, which distinguish it from other indole derivatives.
Propriétés
Numéro CAS |
102206-98-4 |
|---|---|
Formule moléculaire |
C15H19ClN2O |
Poids moléculaire |
278.78 g/mol |
Nom IUPAC |
1-(9,9a-dihydro-4aH-pyrido[3,4-b]indol-1-yl)-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-15(2,18)9-13-14-11(7-8-16-13)10-5-3-4-6-12(10)17-14;/h3-8,11,14,17-18H,9H2,1-2H3;1H |
Clé InChI |
RVPOTROKVUEMBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NC=CC2C1NC3=CC=CC=C23)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)

